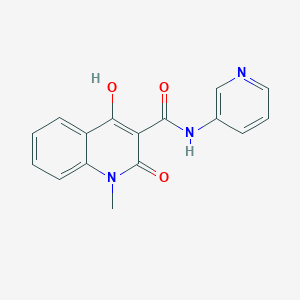
2-((4-oxo-3-(3-oxo-3-(piperidin-1-yl)propyl)-3,4-dihydroquinazolin-2-yl)thio)-N,N-dipropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE is a complex organic compound that features a quinazoline core, a piperidine ring, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the condensation of anthranilic acid with formamide, followed by cyclization. The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Applications De Recherche Scientifique
2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core structure, such as gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs, which have various pharmacological activities.
Uniqueness
What sets 2-({4-OXO-3-[3-OXO-3-(PIPERIDIN-1-YL)PROPYL]-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE apart is its unique combination of functional groups and structural features. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C24H34N4O3S |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-[4-oxo-3-(3-oxo-3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanyl-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H34N4O3S/c1-3-13-26(14-4-2)22(30)18-32-24-25-20-11-7-6-10-19(20)23(31)28(24)17-12-21(29)27-15-8-5-9-16-27/h6-7,10-11H,3-5,8-9,12-18H2,1-2H3 |
Clé InChI |
HJVCVEVLSMJVKE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 4-[4-(benzyloxy)phenyl]-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14966293.png)
![2-(4-Fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B14966301.png)
![(2Z)-6-bromo-2-[(2,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B14966307.png)
![3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14966315.png)

![5-(4-Tert-butylphenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B14966322.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14966331.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14966338.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966343.png)
![5-(3,4-Dimethylphenyl)-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14966346.png)
![(Z)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B14966349.png)

